3-Chloro-2,5-difluoropyridine
Overview
Description
3-Chloro-2,5-difluoropyridine is an organic compound with the molecular formula C5H2ClF2N. It is a colorless liquid with a pungent odor and is used as an intermediate in the synthesis of various organic materials, including pharmaceuticals and agrochemicals . The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 3-Chloro-2,5-difluoropyridine might interact with its targets in a unique manner, potentially involving the fluorine atoms.
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological contexts, including as imaging agents .
Result of Action
Given the compound’s potential as an imaging agent , it may have effects at the molecular level that allow for enhanced imaging capabilities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at room temperature . It’s also worth noting that the compound is a flammable liquid and vapor, and it’s harmful if swallowed .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, a group to which this compound belongs, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Cellular Effects
It is known to be harmful if swallowed , suggesting that it may have cytotoxic effects
Molecular Mechanism
It is known that fluoropyridines can undergo nucleophilic substitution reactions
Temporal Effects in Laboratory Settings
It is known to be a flammable liquid and vapor , suggesting that it may degrade over time under certain conditions. Specific information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.
Dosage Effects in Animal Models
It is known to be harmful if swallowed , suggesting that it may have toxic or adverse effects at high doses. Specific information on threshold effects observed in animal studies is currently unavailable.
Metabolic Pathways
It is known that fluoropyridines can undergo nucleophilic substitution reactions
Transport and Distribution
It is known to be harmful to aquatic life with long-lasting effects , suggesting that it may interact with certain transporters or binding proteins. Specific information on its localization or accumulation is currently unavailable.
Subcellular Localization
It is known to be harmful to aquatic life with long-lasting effects , suggesting that it may be directed to specific compartments or organelles. Specific information on any targeting signals or post-translational modifications is currently unavailable.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,5-difluoropyridine can be synthesized through several methods. One common method involves the reaction of 2,5-difluoropyridine with chlorine gas. This reaction typically occurs in a reactor under controlled temperature and pressure conditions . Another method involves the deamination of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-difluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides.
Electrophilic Substitution: The fluorine atoms can participate in electrophilic substitution reactions, although these reactions are less common due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride and sodium methoxide.
Electrophilic Substitution: Reagents such as bromine or iodine can be used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Electrophilic Substitution: Products include halogenated pyridines with additional substituents.
Scientific Research Applications
3-Chloro-2,5-difluoropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-5-chloropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,4-Difluoropyridine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2,5-Difluoropyridine:
Uniqueness
3-Chloro-2,5-difluoropyridine is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring. This combination imparts distinct electronic properties, making it valuable in various chemical reactions and applications .
Properties
IUPAC Name |
3-chloro-2,5-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKDHGGWYZLPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598458 | |
Record name | 3-Chloro-2,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851179-00-5 | |
Record name | 3-Chloro-2,5-difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851179-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-2,5-DIFLUOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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